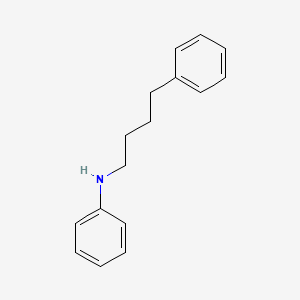
N-(4-phenylbutyl)aniline
説明
N-(4-phenylbutyl)aniline is an organic compound with the CAS Number: 1739-10-2 . It has a molecular weight of 225.33 and is typically in liquid form .
Synthesis Analysis
The synthesis of N-(4-phenylbutyl)aniline and similar compounds has been reported in the literature . For instance, one method involves the reaction of 4-phenyl-butan-1-ol with 1,2-Diiodoethane and N,N-dimethyl-formamide, followed by a reaction with aniline .Molecular Structure Analysis
The molecular structure of N-(4-phenylbutyl)aniline is represented by the InChI Code: 1S/C16H19N/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,9-10,12-13,17H,7-8,11,14H2 .Chemical Reactions Analysis
N-(4-phenylbutyl)aniline can participate in various chemical reactions. For example, it can undergo Ni-catalyzed N-alkylation with alcohols . The reaction conditions typically involve the use of a Ni4 catalyst, t-AmOK, and toluene .Physical And Chemical Properties Analysis
N-(4-phenylbutyl)aniline is a liquid at room temperature . It has a molecular weight of 225.33 g/mol .科学的研究の応用
1. Corrosion Inhibition N-(4-phenylbutyl)aniline derivatives have been studied for their potential as corrosion inhibitors. For instance, a related compound, N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrated efficient inhibition of mild steel corrosion in acidic environments. This inhibition efficiency increased with the concentration of the inhibitor, with adsorption following Langmuir's isotherm. These findings suggest potential applications in protecting metals against corrosion (Daoud et al., 2014).
2. Molecular Structure Analysis The molecular structure of related compounds like N-benzylidene-aniline has been a subject of study. Investigations using gas electron diffraction and molecular mechanics calculations revealed insights into the conformation of these molecules, particularly the orientation of phenyl rings. This kind of structural analysis is fundamental in understanding the chemical and physical properties of such compounds (Trætteberg et al., 1978).
3. Conducting Polymers N-(4-phenylbutyl)aniline and its derivatives have been utilized in the synthesis of conducting polymers. For example, the polymerization of N-(4-aminophenyl)aniline under mild conditions resulted in the formation of emeraldine base form of polyaniline, which upon acidification, transformed into the conducting emeraldine salt form. These polymers have applications in electronics and materials science (Dias et al., 2006).
4. Bioconjugation In the field of biochemistry, modifications of aniline-containing proteins through oxidative coupling have been explored. This process involves chemoselective modification of anilines to couple with aromatic rings, providing a method for creating bioconjugates stable across a range of conditions. Such techniques are valuable for specific labeling in biochemical research and potential therapeutic applications (Hooker et al., 2006).
Safety and Hazards
N-(4-phenylbutyl)aniline is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .
Relevant Papers Several papers have been published on N-(4-phenylbutyl)aniline and related compounds . These papers discuss various aspects such as synthesis, characterization, and potential applications of these compounds.
作用機序
Target of Action
N-(4-phenylbutyl)aniline is a chemical compound with the molecular formula C16H19N
Mode of Action
The mode of action of N-(4-phenylbutyl)aniline is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through future research.
Result of Action
The molecular and cellular effects of N-(4-phenylbutyl)aniline’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival, depending on the specific targets and pathways involved.
特性
IUPAC Name |
N-(4-phenylbutyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,9-10,12-13,17H,7-8,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSWWSDXDAMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



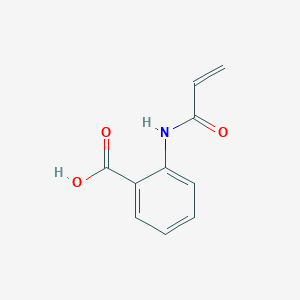
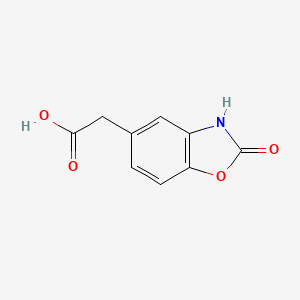
![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)
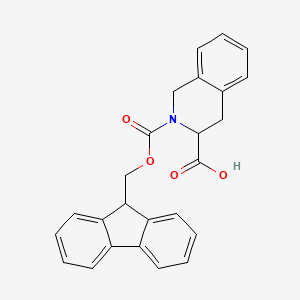

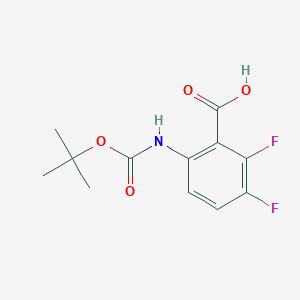

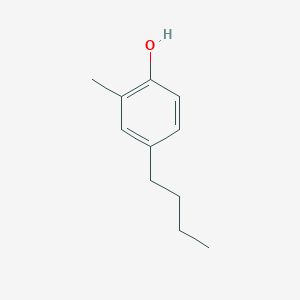
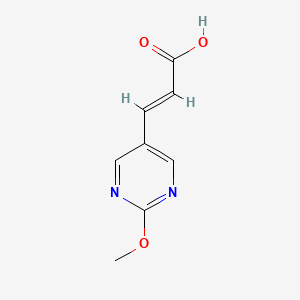

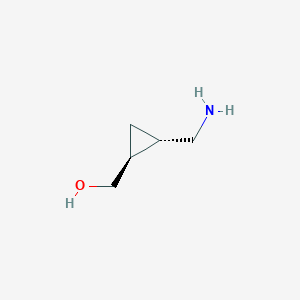

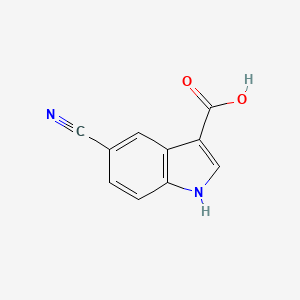
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)